molecular formula C11H7ClN4O3 B494079 3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid CAS No. 43200-83-5

3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid

Cat. No.: B494079
CAS No.: 43200-83-5
M. Wt: 278.65g/mol
InChI Key: IFJKAXKRMIJQHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2,3-dicarboxylic acid with 5-chloropyridin-2-amine. The reaction is carried out in the presence of acetic anhydride, which acts as a dehydrating agent . The reaction mixture is heated to a temperature range of 110-120°C until the formation of the desired product is complete .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative.

Scientific Research Applications

3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As an impurity in pharmaceutical synthesis, it is important for quality control and regulatory compliance.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid is not well-documented. its structure suggests potential interactions with biological targets such as enzymes or receptors. The presence of the pyrazine and chloropyridinyl groups may allow it to bind to specific sites on proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chloropyridin-4-yl)carbamoyl]pyrazine-2-carboxylic acid
  • 3-[(5-Chloropyridin-2-yl)amino]carbonylpyrazine-2-carboxylic acid

Uniqueness

3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[(5-chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O3/c12-6-1-2-7(15-5-6)16-10(17)8-9(11(18)19)14-4-3-13-8/h1-5H,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJKAXKRMIJQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036273
Record name 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

43200-83-5
Record name 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=43200-83-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(5-chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid
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Record name 3-(5-Chloropyridin-2-yl)carbamylpyrazine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

The addition of 2-amino-5-chloropyridine to pyrazine 2,3-dicarboxylic acid anhydride (II) in a lot wise manner at room temperature in a molar ratio of 1.05:1 surprisingly accelerates the reaction to completion in resulting the product, 3-(5-chloropyrid-2-yl)carbamoyl-pyrazine-2-carboxylic acid (III) having high purity (>99%) with a good yield of 85 to 90% when compared with the prior art processes.
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Synthesis routes and methods II

Procedure details

U.S. Pat. No. 3,862,149 describes a process for preparing zopiclone. The process comprises reacting 2-amino-5-chloropyridine with pyrazine 2,3-dicarboxylic acid anhydride to obtain 3-(5-chloropyrid-2-yl)carbamoyl-pyrazine-2-carboxylic acid, which is further treated with thionyl chloride to obtain 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydro-5H-pyrrolo[3,4-b]pyrazine 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydro-5H-pyrrolo[3,4-b]pyrazine is reduced using potassium borohydride in a mixture of dioxane and water followed by neutralization with acetic acid to obtain 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydro-5H-pyrrolo[3,4-b]-pyra-zine. The reaction of 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydro-5H-pyrrolo[3,4-b]pyra-zine with 1-chlorocarbonyl-4-methyl piperazine in anhydrous dimethyl formamide and sodium hydride (50% dispersion in mineral oil) yields the final product, Zopiclone.
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